molecular formula C34H52N8O12 B15167472 L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine CAS No. 649560-79-2

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine

Cat. No.: B15167472
CAS No.: 649560-79-2
M. Wt: 764.8 g/mol
InChI Key: UHXYABKTXAGZLA-MSSNVOTJSA-N
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Description

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine is a linear heptapeptide with the sequence Leu-Ala-Tyr-Thr-Pro-Asn-Ser. Its molecular formula is inferred to be approximately C₃₃H₅₄N₈O₁₃, with a molecular weight of ~800–900 Da. Key features include:

  • Hydrophobic residues: Leu, Ala, and Tyr contribute to moderate hydrophobicity.
  • Polar/charged residues: Thr, Ser (hydroxyl groups), and Asn (amide side chain) enhance solubility.

This peptide lacks terminal modifications (e.g., amidation), which influences its stability and enzymatic degradation profile .

Properties

CAS No.

649560-79-2

Molecular Formula

C34H52N8O12

Molecular Weight

764.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H52N8O12/c1-16(2)12-21(35)29(48)37-17(3)28(47)38-22(13-19-7-9-20(45)10-8-19)31(50)41-27(18(4)44)33(52)42-11-5-6-25(42)32(51)39-23(14-26(36)46)30(49)40-24(15-43)34(53)54/h7-10,16-18,21-25,27,43-45H,5-6,11-15,35H2,1-4H3,(H2,36,46)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,50)(H,53,54)/t17-,18+,21-,22-,23-,24-,25-,27-/m0/s1

InChI Key

UHXYABKTXAGZLA-MSSNVOTJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and threonine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, depending on the desired modification, can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby influencing cellular pathways. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels.

Comparison with Similar Compounds

Sequence and Structural Features

Table 1: Sequence and Key Residue Comparison
Compound (Reference) Sequence/Length Key Residues/Modifications Molecular Weight (Da)
Target Peptide Leu-Ala-Tyr-Thr-Pro-Asn-Ser (7) Tyr, Pro, Asn, Ser ~800–900
L-Tyrosyl-L-seryl-L-prolyl-L-tryptophyl-L-threonyl-L-asparaginyl-L-phenylalaninamide Tyr-Ser-Pro-Trp-Thr-Asn-Phe-NH₂ (7) Trp, Phe (aromatic), C-terminal amide ~1000 (estimated)
L-Threonyl-L-tryptophyl-L-threonyl-L-alanyl-L-asparaginyl-L-valylglycyl-L-lysylglycyl-L-glutaminyl-L-prolyl-L-serine Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser (12) Trp, Lys, Gln, Gly (flexibility) 1245.34
L-Alanine,L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl-L-arginyl-L-leucyl-L-leucyl-L-alanyl-L-prolyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosyl Val-Ser-Lys-Gly-Trp-Arg-Leu-Leu-Ala-Pro-Ile-Thr-Ala-Tyr (14) Trp, Arg, Lys (charged/aromatic) 1645.94
Key Observations:
  • Aromatic vs.
  • Terminal Modifications : The amide group in enhances proteolytic stability compared to the target’s free C-terminal carboxyl .
  • Charged Residues : Peptides like and contain Lys/Arg, enabling interactions with nucleic acids or membranes, whereas the target relies on Thr/Ser/Asn for polar interactions.

Physicochemical Properties

Table 2: Stability and Functional Group Comparison
Property Target Peptide
Proteolytic Stability Moderate (free C-terminus) High (C-terminal amide) Moderate (Gly residues increase flexibility)
Hydrophobicity Moderate (Leu, Ala, Tyr) High (Trp, Phe) Moderate (Trp, Gln balance hydrophobicity)
Structural Rigidity Partial (Pro-induced kink) High (Pro and aromatic stacking) Low (Gly-rich regions)
Key Findings:
  • The target’s Pro residue may stabilize turns, similar to ’s Pro-Trp-Thr motif .
  • Glycine in increases conformational flexibility, unlike the target’s rigid Pro .

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